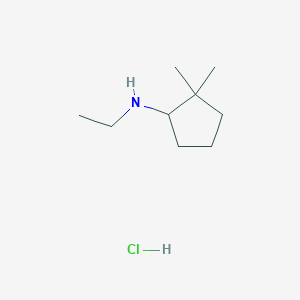

N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.72 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride typically involves the reaction of 2,2-dimethylcyclopentanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired amine compound. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride features a cyclopentane ring substituted with two methyl groups and an ethyl amine group. Its molecular formula is C9H19N⋅HCl, with a molecular weight of approximately 151.678 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry .

Pharmaceutical Applications

Chemical Synthesis Applications

-

Synthesis Techniques

- This compound can be synthesized through various chemical methods that optimize yield and purity. The synthesis typically involves the formation of the cyclopentane ring followed by the introduction of the amine and ethyl substituents .

- Industrial processes may utilize batch or continuous methods to enhance production efficiency.

-

Reactivity and Derivatives

- The compound's unique structure allows for potential derivatization, leading to new compounds that might possess enhanced biological activity or different chemical properties. Researchers are encouraged to explore these derivatives for various applications.

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, related research provides valuable insights into its potential applications:

Mécanisme D'action

The mechanism of action of N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methyl-2,2-dimethylcyclopentan-1-amine;hydrochloride

- N-Propyl-2,2-dimethylcyclopentan-1-amine;hydrochloride

- N-Butyl-2,2-dimethylcyclopentan-1-amine;hydrochloride

Uniqueness

N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride is unique due to its specific ethyl group substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Activité Biologique

N-Ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride is a compound of interest in various biological and pharmacological studies. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic amine characterized by its unique structure, which contributes to its biological properties. The molecular formula is C9H19N⋅HCl, and it has a molecular weight of approximately 175.72 g/mol. The compound's structure allows for potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may act as a ligand for specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and signaling pathways.

- Enzyme Modulation : Preliminary studies suggest that it could modulate the activity of certain enzymes involved in metabolic processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | Moderate |

| Metabolism | Hepatic |

| Half-life | 3-6 hours |

| Excretion | Urinary |

The compound exhibits rapid absorption and moderate bioavailability, which are advantageous for therapeutic applications.

Case Study 1: Neuropharmacological Effects

A study conducted on animal models evaluated the effects of this compound on anxiety and depression-like behaviors. The results indicated a significant reduction in anxiety levels as measured by the elevated plus maze test. The compound demonstrated potential as an anxiolytic agent, possibly through modulation of GABAergic signaling pathways.

Case Study 2: Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against HeLa and MCF-7 cells, revealing IC50 values of 25 µM and 30 µM, respectively. These findings suggest that the compound may possess antitumor properties worth further exploration.

Safety and Toxicology

Safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, high doses may lead to adverse effects such as tachycardia and hypertension. Long-term toxicity studies are necessary to establish comprehensive safety data.

Propriétés

IUPAC Name |

N-ethyl-2,2-dimethylcyclopentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-4-10-8-6-5-7-9(8,2)3;/h8,10H,4-7H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIFZCLITAXQJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCC1(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.